molecular formula C17H23N3O4S2 B14934283 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

Cat. No.: B14934283
M. Wt: 397.5 g/mol
InChI Key: KJIPOUPBQMHVSA-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features both indole and thiazine moieties The indole structure is known for its presence in many bioactive molecules, while the thiazine ring is often found in compounds with significant pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and thiazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazine ring can be formed via the cyclization of appropriate thioamide precursors .

The final coupling of the indole and thiazine intermediates is achieved through nucleophilic substitution reactions, where the indole’s hydroxyl group reacts with the thiazine’s sulfonyl chloride under basic conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates using bulk chemical processes .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents, basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential bioactivity.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in proteins, while the thiazine ring could form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE: shares similarities with other indole and thiazine-containing compounds such as:

Uniqueness

The uniqueness of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE lies in its combined indole-thiazine structure, which may confer distinct biological activities and potential therapeutic applications not seen in other compounds with only one of these moieties.

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide

InChI

InChI=1S/C17H23N3O4S2/c1-19-7-5-14-15(19)3-2-4-16(14)24-13-17(21)18-6-12-26(22,23)20-8-10-25-11-9-20/h2-5,7H,6,8-13H2,1H3,(H,18,21)

InChI Key

KJIPOUPBQMHVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCCS(=O)(=O)N3CCSCC3

Origin of Product

United States

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